5-Methyl-1lambda4,4-thiazepan-1-one hydrochloride
Overview
Description
5-Methyl-1lambda4,4-thiazepan-1-one hydrochloride is a chemical compound with the CAS Number: 1795189-24-0. It has a molecular weight of 183.7 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-1,4-thiazepane 1-oxide hydrochloride . The InChI code for this compound is 1S/C6H13NOS.ClH/c1-6-2-4-9(8)5-3-7-6;/h6-7H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
One key area of application involves the synthesis of functionalized tetrahydro-1,4-thiazepines, which are important for creating pharmacologically active compounds. For example, the one-pot synthesis of functionalized tetrahydro-1,4-thiazepines demonstrates the versatility of these compounds in creating a range of derivatives for further application in drug development and chemical research (Bakavoli et al., 2011). This synthesis route is crucial for generating compounds with potential biological activities, showcasing the utility of 5-Methyl-1lambda^4,4-thiazepan-1-one hydrochloride derivatives in medicinal chemistry.
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 1,4-thiazepanones have been identified as promising leads for drug discovery. Specifically, these compounds have been explored for their potential as 3D fragments in screening libraries, which are instrumental in identifying new biological targets. The efficient synthesis of 1,4-thiazepanones and their derivatives as 3D fragments for screening libraries emphasizes their role in the discovery of new drugs, particularly as ligands for bromodomain and extraterminal (BET) bromodomains (Pandey et al., 2020). These findings suggest that derivatives of 5-Methyl-1lambda^4,4-thiazepan-1-one hydrochloride could contribute significantly to the development of novel therapeutic agents.
Biological and Pharmacological Activities
Beyond synthesis, some derivatives of 1,4-thiazepines have been studied for their biological and pharmacological activities. For instance, new bicyclic thiazolidinyl-1,4-thiazepines have been evaluated for their activity against Trypanosoma brucei brucei, demonstrating the potential of these compounds in treating diseases caused by trypanosomes (Vairoletti et al., 2019). This highlights the potential of 5-Methyl-1lambda^4,4-thiazepan-1-one hydrochloride derivatives in developing new antiparasitic treatments.
Safety and Hazards
Properties
IUPAC Name |
5-methyl-1,4-thiazepane 1-oxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6-2-4-9(8)5-3-7-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPGIEQRDUZMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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